2-(4-butan-2-ylphenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide
Overview
Description
2-(4-butan-2-ylphenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a sec-butylphenoxy group and a fluoro-benzothiazolyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butan-2-ylphenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Phenoxy Group: The phenoxy group is attached through a nucleophilic substitution reaction involving 4-sec-butylphenol and an appropriate leaving group.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The phenoxy and benzothiazole rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide or nitrating agents like nitric acid.
Major Products
Oxidation: Formation of sec-butyl ketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the benzothiazole ring and the fluoro group can enhance binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Benzothiazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-butan-2-ylphenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoro group can enhance the compound’s lipophilicity and binding affinity, while the benzothiazole ring can facilitate interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide
- 2-(4-sec-butylphenoxy)-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
- 2-(4-sec-butylphenoxy)-N-(6-fluoro-1,3-benzoxazol-2-yl)acetamide
Uniqueness
The uniqueness of 2-(4-butan-2-ylphenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide lies in the combination of the sec-butylphenoxy group and the fluoro-benzothiazolyl group. This specific arrangement can confer unique chemical and biological properties, such as enhanced stability, binding affinity, and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S/c1-3-12(2)13-4-7-15(8-5-13)24-11-18(23)22-19-21-16-9-6-14(20)10-17(16)25-19/h4-10,12H,3,11H2,1-2H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRDVOPGZCLDNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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